molecular formula C6H3BrClI B1524310 4-Bromo-1-chloro-2-iodobenzene CAS No. 774608-49-0

4-Bromo-1-chloro-2-iodobenzene

Cat. No. B1524310
M. Wt: 317.35 g/mol
InChI Key: JNVDPJAUWVJWAB-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-iodobenzene is a hydrocarbon derivative . It has the molecular formula CHBrClI . Its average mass is 317.349 Da and its monoisotopic mass is 315.815125 Da . It appears as a white or colorless to yellow powder to lump to clear liquid .


Synthesis Analysis

4-Bromo-2-chloro-1-iodobenzene can be used as an intermediate in organic synthesis . A laboratory route to a similar compound, 1-bromo-4-iodobenzene, involves treating 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-chloro-2-iodobenzene consists of a benzene ring substituted with bromine, chlorine, and iodine atoms .


Chemical Reactions Analysis

Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . Therefore, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .


Physical And Chemical Properties Analysis

4-Bromo-1-chloro-2-iodobenzene has a density of 2.3±0.1 g/cm3 . Its boiling point is 281.2±20.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 49.9±3.0 kJ/mol . The flash point is 123.8±21.8 °C .

Scientific Research Applications

Halogen Bonding in Structural Determination

4-Bromo-1-chloro-2-iodobenzene plays a role in understanding the influence of halogen bonding in structural determinants. For instance, the study of 4-halotriaroylbenzenes, which includes compounds similar to 4-Bromo-1-chloro-2-iodobenzene, reveals the significance of C-X...O=C interactions and type-II I...I interactions in determining molecular structures (Pigge et al., 2006).

Vibrational Spectra Analysis

4-Bromo-1-chloro-2-iodobenzene contributes to the study of vibrational spectra of halobenzene cations. The research on vibrational spectra, particularly for compounds like chloro- and bromobenzene, aids in understanding electronic states and ionization energies (Kwon et al., 2002).

Phase Studies

The compound also finds application in the study of phase properties of dihalobenzenes, such as vapor pressures and lattice energies. Research in this area provides valuable data on physical properties, enhancing our understanding of phase behavior in halogenated benzene compounds (Oonk et al., 2000).

Synthesis of Valuable Precursors

4-Bromo-1-chloro-2-iodobenzene is crucial in the synthesis of various organic transformations. It acts as an intermediate in the formation of benzynes, which are valuable in organic syntheses. The study of dibromobenzenes highlights the synthesis pathways and applications of these intermediates (Diemer et al., 2011).

Catalysis and Chemical Reactions

This compound is relevant in the study of catalysis, particularly in oxidative addition reactions. The addition of aryl halides like bromo- and iodobenzene to specific rhodium complexes has been investigated, providing insights into catalysis mechanisms (König et al., 2017).

Domino Processes in Organic Chemistry

The compound plays a role in domino transformations in organic chemistry. Studies have shown that 1-bromo-2-iodobenzenes can lead to the formation of benzofurans through domino processes involving intermolecular C-C and C-O bond formations (Lu et al., 2007).

Safety And Hazards

4-Bromo-1-chloro-2-iodobenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-bromo-1-chloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVDPJAUWVJWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679547
Record name 4-Bromo-1-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-2-iodobenzene

CAS RN

774608-49-0
Record name 4-Bromo-1-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-1-CHLORO-2-IODOBENZENE
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Synthesis routes and methods I

Procedure details

To a stirred suspension of copper (II) chloride (1.62 g, 12.0 mmol) and tert-butyl nitrite (15.0 mmol) in acetonitrile (40 ml), heated at 60° C., was added a solution of 4-bromo-2-iodo-phenylamine (2.98 g, 10.0 mmol) in acetonitrile (10 ml) dropwise over 50 minutes. After stirring at 60° C. for 1 hour, the mixture was poured into 20% hydrochloric acid (200 ml) and extracted with ether (2×30 ml). The crude product was purified by flash chromatography on silica gel eluting with hexane to provide 4-bromo-1-chloro-2-iodo-benzene (2.4 g, 76% yield).
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
15 mmol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
1.62 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

tert-Butyl nitrite (3 ml, 25 mmol) is added to a suspension of copper(II) chloride (2.71 g, 20 mmol) in acetonitrile (60 ml) and the mixture is heated with stirring to 60° C. A solution of 4-bromo-2-iodoaniline (5 g, 17 mmol) in acetonitrile (15 ml) is added dropwise, and once the addition is complete the mixture is stirred at 60° C. for 2.5 hours. The mixture is cooled to room temperature, poured into 20% aqueous hydrochloric acid and extracted with diethyl ether. The organic extract is dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated in vacuo. The residue is further purified by column chromatography on silica gel to give 4-bromo-1-chloro-2-iodobenzene (4.32 g) as an oil.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.71 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ueda, M Isozaki, Y Mazaki - Molecules, 2023 - mdpi.com
… 4-Bromo-1-chloro-2-iodobenzene (1) was treated with turbo Grignard reagent to selectively translate the iodine of 1, and then, the generated arylmagnesium compound was reacted …
Number of citations: 7 www.mdpi.com

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